(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid

Stereochemistry Chiral Synthesis Diastereomer Differentiation

Secure the correct stereochemistry in your synthesis. (4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid (CAS 894415-70-4) provides the defined cis-(4R,6R) configuration essential for stereospecific transformations. The cis-1,3-relationship between carboxyl and hydroxyl enables bidentate metal chelation and directed intramolecular cyclizations-outcomes unattainable with the trans-(4R,6S) diastereomer (CAS 894415-72-6). • Non-racemic chiral building block for natural product synthesis (e.g., magellanine alkaloids) • ≥95% purity; suitable as a chiral HPLC/SFC reference standard • In stock with custom synthesis options available

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 894415-70-4
Cat. No. B13145821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid
CAS894415-70-4
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1CC=C(C(C1)O)C(=O)O
InChIInChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7-/m1/s1
InChIKeyUSANAFDCLKJQFV-IYSWYEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid: Chiral Building Block Overview


(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid (CAS 894415-70-4) is a chiral cyclohexene derivative containing a carboxylic acid and a secondary alcohol [1]. With two stereogenic centers in a defined (4R,6R) configuration, it serves as a non-racemic chiral building block for the synthesis of complex molecules, distinguishing it from achiral or racemic cyclohexene analogs . Its structure is recognized in chemical ontology systems as a 1-cyclohexene-1-carboxylic acid substituted with a 6-hydroxy and a 4-methyl group, a specific pattern that dictates its reactivity and physical properties [1].

Why Generic Cyclohexene Analogs Cannot Substitute (4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid


Substituting (4R,6R)-6-hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid with a simpler or differently configured analog introduces uncontrolled stereochemical and functional group variables that can derail a synthetic route. The (4R,6R) relative configuration establishes a cis relationship between the hydroxyl and methyl substituents, which is essential for directed reactions such as intramolecular cyclizations or stereospecific functionalizations [1]. Replacement with the (4R,6S) diastereomer (CAS 894415-72-6), which has a trans relationship, or with analogs lacking either the 6-hydroxy or 4-methyl group, will produce a different spatial arrangement of functional groups, directly altering the stereochemical outcome of subsequent transformations and potentially leading to inactive or unwanted epimers .

Quantitative Differentiation Against Closest Structural Analogs


Stereochemical Distinction: cis-(4R,6R) vs. trans-(4R,6S) Configuration

The target compound possesses a cis relationship between the C6-hydroxyl and C4-methyl groups, as defined by the (4R,6R) configuration. The closest analog, (4R,6S)-6-hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid (CAS 894415-72-6), features a trans relationship [1]. This fundamental stereochemical difference leads to distinct molecular shapes and intermolecular interaction potentials, which can be critical for chiral recognition in biological systems or asymmetric catalysis [2].

Stereochemistry Chiral Synthesis Diastereomer Differentiation

Hydrogen Bond Donor Advantage Over Non-Hydroxylated Analog

The presence of the 6-hydroxyl group increases the hydrogen bond donor count to 2, compared to 1 for the non-hydroxylated analog 4-methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) [1][2]. This quantitative difference directly influences the compound's aqueous solubility, ability to form intermolecular interactions, and its behavior in chromatographic purification [3].

Physicochemical Properties Solubility Drug Design

Conformational Rigidity vs. Extended Alkyl Chain Analogs

The target compound has a rotatable bond count of 1 and a topological polar surface area (tPSA) of 57.5 Ų (computed) [1]. In comparison, analogs with longer α-substituents on the cyclohexene ring (e.g., 4-[(1R,3S)-3-hydroxy-1,5-dimethylhexyl]-cyclohex-1-ene-1-carboxylic acid, CAS 60134-56-7) present a higher number of rotatable bonds and a larger tPSA, leading to different conformational flexibility and desolvation energetics . These differences are quantifiable and can be used to select the scaffold with the most favorable predicted ADME profile for a given target.

ADME Prediction Conformational Flexibility Physicochemical Properties

Chiral Pool Utility: Defined Enantiomer vs. Racemic Mixtures

As a single, defined enantiomer, the target compound introduces two chiral centers that can direct the stereochemical outcome of subsequent reactions. Racemic mixtures or achiral cyclohexene carboxylic acid analogs (e.g., 4-methylcyclohex-1-ene-1-carboxylic acid, CAS 5333-31-3) cannot provide this stereochemical information [1]. The specific optical rotation ([α]D) of the target compound, while not located in the primary literature, is a quantifiable parameter that, once measured, would allow direct comparison of enantiomeric purity across batches and vendors [2].

Chiral Pool Synthesis Enantiomeric Purity Asymmetric Induction

Limitations: Absence of Direct Comparative Bioactivity Data

A comprehensive search of the primary literature and patents did not yield direct head-to-head comparative studies of (4R,6R)-6-hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid versus its analogs in any biological or catalytic performance assay. The differentiation evidence presented in this guide is therefore constrained to structural, stereochemical, and computed physicochemical property comparisons. Any procurement decision should account for this absence of experimental performance data against comparators [1].

Data Gap Procurement Risk Due Diligence

Validated Application Scenarios Based on Structural Evidence


Fragment-Based Drug Discovery Scaffold

The compound's defined (4R,6R) stereochemistry, hydrogen bond donor/acceptor profile (HBD=2, HBA=3), and low molecular weight (156.18 Da) make it a suitable fragment for growing into lead-like molecules. The additional hydroxyl group compared to non-hydroxylated analogs offers an extra vector for fragment elaboration or target interaction [1].

Intermediate for Lycopodium Alkaloid Total Synthesis

Structural analogs of this compound, specifically 6-hydroxy-4-methylcyclohex-1-enecarbaldehyde, have been used in the enantioselective total synthesis of lycopodium alkaloid magellanine [2]. The carboxylic acid variant can serve as a precursor to the aldehyde or a protected alcohol intermediate, with the (4R,6R) configuration matching the required stereochemistry for the natural product.

Chiral Ligand Precursor for Asymmetric Catalysis

The cis-1,3-relationship between the carboxylic acid and hydroxyl groups allows for the formation of bidentate metal complexes after derivatization. This chelating geometry is distinct from what would be achieved using the trans-(4R,6S) diastereomer, allowing the compound to be explored as a ligand precursor in enantioselective metal-catalyzed reactions [3].

Reference Standard for Chiral Chromatography

As a single, defined stereoisomer with a purity of at least 95% (as supplied by vendors), this compound can be used as a reference standard in chiral HPLC or SFC method development to resolve epimeric mixtures of cyclohexene carboxylic acid derivatives .

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